2,3-Difluoroisonicotinonitrile

Description

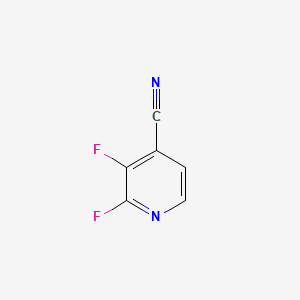

2,3-Difluoroisonicotinonitrile is a fluorinated pyridine derivative featuring fluorine substituents at the 2- and 3-positions of the pyridine ring and a cyano group (-CN) at the 4-position. Its molecular formula is C₆H₂F₂N₂, with a molecular weight of 140.09 g/mol. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing effects of fluorine to modulate reactivity and enhance metabolic stability in target molecules.

Properties

IUPAC Name |

2,3-difluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFKFUIMEAOQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 2,3-Difluoroisonicotinonitrile involves the reaction of 2,3-difluoroisonicotinamide with 2,2,2-trifluoroacetic anhydride and triethylamine in dichloromethane at 15°C for 17 hours. The mixture is then diluted with water, and the organic layer is extracted with dichloromethane. The residue is purified by column chromatography to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoroisonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.

Major Products:

Substitution Reactions: Products include substituted derivatives of this compound.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2,3-Difluoroisonicotinonitrile is used in various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 2,3-Difluoroisonicotinonitrile involves its ability to participate in various chemical reactions due to the presence of fluorine atoms. These atoms can influence the electronic properties of the compound, making it reactive towards nucleophiles and suitable for coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2,6-Difluoro-4-cyanopyridine

Key Differences :

- Substituent Positions : The 2,6-difluoro isomer (CAS: 51991-35-6) has fluorine atoms at positions 2 and 6, creating a symmetrical substitution pattern, whereas the 2,3-difluoro isomer has adjacent fluorines.

- Applications : Both isomers are used in cross-coupling reactions, but the 2,6 isomer is more commonly reported in ligand synthesis for catalytic systems.

Table 1: Comparison of Fluoro-Substituted Isonicotinonitriles

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| 2,3-Difluoroisonicotinonitrile | 2-F, 3-F, 4-CN | C₆H₂F₂N₂ | 140.09 | Not Provided | Pharmaceutical intermediates |

| 2,6-Difluoro-4-cyanopyridine | 2-F, 6-F, 4-CN | C₆H₂F₂N₂ | 140.09 | 51991-35-6 | Catalytic ligand synthesis |

Halogen-Substituted Analogs: Chloro Derivatives

Key Differences :

- Substituent Type: Chlorine (Cl) vs. Fluorine (F): Chloro analogs (e.g., 2,3-dichloroisonicotinonitrile, CAS: 184416-82-8) exhibit lower electronegativity but greater steric bulk than fluoro derivatives.

- Reactivity : Chloro compounds are more reactive in nucleophilic aromatic substitution due to weaker C-Cl bonds compared to C-F bonds.

- Molecular Weight: Chloro derivatives have higher molecular weights (e.g., 2,3-dichloroisonicotinonitrile: ~172.9 g/mol), impacting solubility and thermal stability.

Table 2: Chloro-Substituted Isonicotinonitriles

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Similarity to this compound |

|---|---|---|---|---|---|

| 2,3-Dichloroisonicotinonitrile | 2-Cl, 3-Cl, 4-CN | C₆H₂Cl₂N₂ | ~172.9 | 184416-82-8 | 0.96 |

| 2,3,5-Trichloroisonicotinonitrile | 2-Cl, 3-Cl, 5-Cl, 4-CN | C₆HCl₃N₂ | ~207.4 | 1221791-83-8 | 0.94 |

| 2,3,5,6-Tetrachloroisonicotinonitrile | 2-Cl, 3-Cl, 5-Cl, 6-Cl, 4-CN | C₆Cl₄N₂ | ~241.8 | 16297-06-6 | 0.92 |

Electronic and Steric Effects

- Electron-Withdrawing Capacity : Fluorine’s high electronegativity increases the pyridine ring’s electron deficiency, enhancing reactivity in electrophilic substitutions. Chloro analogs, while less electronegative, offer better leaving-group ability.

- Steric Hindrance : The smaller size of fluorine reduces steric effects compared to chlorine, enabling tighter binding in enzyme-active sites or metal catalysts.

Research Findings and Trends

- Cross-Coupling Reactions: Studies suggest this compound undergoes Suzuki-Miyaura coupling at slower rates than chloro analogs due to stronger C-F bonds, but with higher selectivity.

- Thermal Stability : Fluorinated derivatives exhibit superior thermal stability (decomposition >250°C) compared to chloro analogs (<200°C), making them suitable for high-temperature processes.

Biological Activity

2,3-Difluoroisonicotinonitrile (DFIN) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DFIN, including its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of DFIN primarily stems from its interaction with various molecular targets. Research indicates that DFIN exhibits significant activity against certain ion channels and enzymes involved in cellular signaling pathways. Specifically, it has been shown to act as a modulator for calcium channels, which are crucial in various physiological processes including muscle contraction and neurotransmitter release .

In Vitro Studies

In vitro studies have demonstrated that DFIN possesses notable cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated using standard assays such as MTT and colony formation assays. The results indicated that DFIN inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 5 to 15 μM across different cell lines .

Selectivity and Toxicity

One of the critical aspects of DFIN's biological profile is its selectivity. Preliminary studies suggest that DFIN exhibits low toxicity towards normal human cells while effectively targeting cancerous cells. This selectivity is attributed to the differential expression of ion channels in malignant versus non-malignant cells .

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of DFIN. The research involved treating various cancer cell lines with DFIN and assessing cell viability through flow cytometry. The findings revealed that DFIN significantly reduced cell viability in breast and lung cancer cell lines while sparing normal fibroblast cells, indicating a promising therapeutic window for further development .

Case Study 2: Neurological Effects

Another study explored the effects of DFIN on neuronal cells. The compound was tested for its ability to modulate calcium influx in neuronal cultures. Results showed that DFIN could inhibit excessive calcium entry induced by excitotoxic agents, suggesting potential neuroprotective properties . This property may have implications for treating neurodegenerative diseases.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound | IC50 (μM) | Selectivity | Notable Activity |

|---|---|---|---|

| This compound | 5 - 15 | High | Anticancer, Neuroprotective |

| Isonicotinonitrile | 10 - 20 | Moderate | Antimicrobial |

| 4-Fluoroisonicotinonitrile | 8 - 18 | Low | Cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.